![molecular formula C14H10FN3OS2 B12620312 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine CAS No. 917809-03-1](/img/structure/B12620312.png)
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a methanesulfinyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and methanesulfinyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The fluorophenyl group can be introduced through a substitution reaction, and the methanesulfinyl group can be added via sulfoxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the methanesulfinyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: The major product would be the corresponding sulfone derivative.
Reduction: The major product would be the thiazole-pyrimidine compound without the methanesulfinyl group.
Substitution: The major products would depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biology: It can be used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceuticals: The compound can be investigated for its potential as a drug candidate for various diseases.
Industry: It can be used as an intermediate in the synthesis of other bioactive molecules or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The thiazole and pyrimidine rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the methanesulfinyl group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine: This compound has a similar structure but with a different substitution pattern on the thiazole ring.
4-[4-(4-Bromophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine: This compound contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is unique due to the specific combination of the fluorophenyl and methanesulfinyl substituents, which can impart distinct biological activities and physicochemical properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
917809-03-1 |
|---|---|
Formule moléculaire |
C14H10FN3OS2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H10FN3OS2/c1-21(19)14-16-7-6-11(18-14)13-12(17-8-20-13)9-4-2-3-5-10(9)15/h2-8H,1H3 |
Clé InChI |
IFMMJDMJLUPXAH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



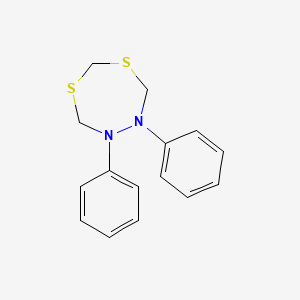
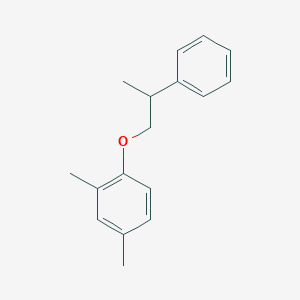
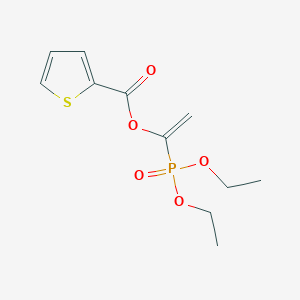
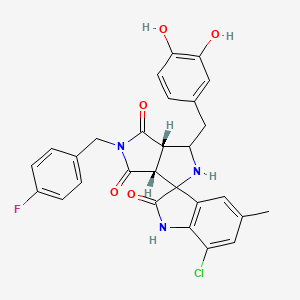
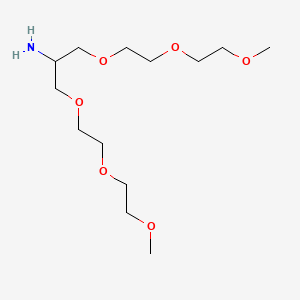
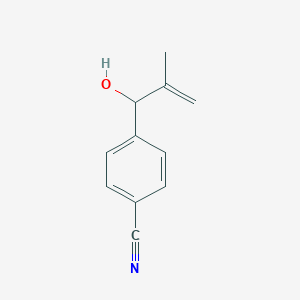
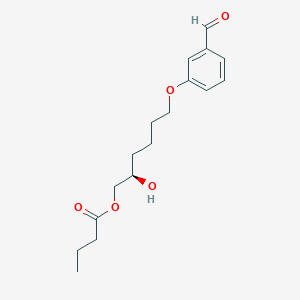

![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B12620332.png)


![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
